Microhelenin C

概要

準備方法

マイクロヘレニンCは、ヘレニウム・マイクロケファルムから単離できます . マイクロヘレニンCの合成経路と反応条件は、文献に広く記載されていません。 この化合物は、通常、天然源からの抽出と精製プロセスによって得られます .

化学反応の分析

マイクロヘレニンCは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

マイクロヘレニンCは、幅広い科学研究への応用があります。 それは主に、その抗腫瘍特性について研究されており、炎症と癌において重要な役割を果たす転写因子であるNF-κBの活性に対する有意な阻害効果を示しています . さらに、マイクロヘレニンCは、その抗炎症作用と抗増殖作用に関連する研究で使用されています . その用途は、化学、生物学、医学、産業にまで及び、さまざまな生物学的経路とメカニズムを研究するために使用されています .

科学的研究の応用

Biological Activities

Microhelenin C exhibits several significant biological activities, including:

- Anti-inflammatory Properties : this compound has been shown to inhibit pro-inflammatory cytokine production. In vitro studies indicate that it can reduce the phosphorylation of JAK1/2 and STAT1/3 pathways in macrophages, which are crucial in mediating inflammatory responses .

- Hair Growth Promotion : Research indicates that this compound may contribute to hair regrowth by promoting the expression of growth factors associated with hair follicle development. It acts synergistically with other compounds from Centipeda minima to enhance hair growth through modulation of signaling pathways like Wnt/β-catenin and ERK .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been implicated in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including nasopharyngeal carcinoma and triple-negative breast cancer cells .

Hair Growth Studies

A study conducted on human hair follicle dermal papilla cells demonstrated that treatment with extracts containing this compound led to a significant increase in hair follicle development markers after 24 hours of exposure. The study utilized various concentrations of Centipeda minima extract, confirming the effectiveness of this compound in promoting hair regrowth .

Anti-inflammatory Research

In an investigation of psoriasis models using macrophages and keratinocytes, it was found that this compound significantly reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This effect was attributed to its ability to inhibit JAK/STAT signaling pathways, showcasing its potential as a therapeutic agent for inflammatory skin diseases .

Table 1: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits cytokine production | |

| Hair Growth Promotion | Enhances follicle development | |

| Anticancer | Induces apoptosis in cancer cells |

Table 2: Mechanisms of Action

作用機序

類似化合物との比較

Microhelenin C is similar to other sesquiterpene lactones such as brevilin A, arnicolide C, and arnicolide D . These compounds also exhibit antitumor and anti-inflammatory properties. this compound is unique in its specific inhibitory effects on NF-κB, which distinguishes it from other similar compounds .

生物活性

Microhelenin C is a sesquiterpene lactone derived from the plant Microhelenium nakaii. This compound has garnered attention in recent years due to its diverse biological activities, particularly its anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure

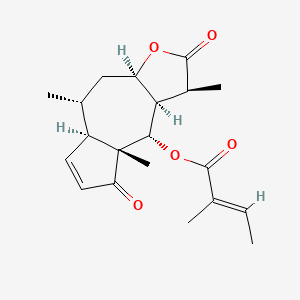

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The molecular formula of this compound is .

Biological Activities

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving the extract from Centipeda minima, which contains this compound, it was found that this extract inhibited the production of pro-inflammatory cytokines in macrophages. Specifically, it reduced the expression of IL-6, TNF-α, and other inflammatory markers when macrophages were stimulated with lipopolysaccharides (LPS) . The mechanism appears to involve the inhibition of the JAK/STAT signaling pathway, which is crucial for the inflammatory response.

2. Anticancer Properties

This compound has demonstrated potential as an anticancer agent. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro studies revealed that this compound effectively reduced cell viability in human cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Cytokine Production : this compound reduces the expression of key inflammatory cytokines such as IL-6 and TNF-α in macrophages, thereby mitigating inflammation .

- Cell Cycle Regulation : It has been observed that this compound influences cell cycle proteins, promoting apoptosis through pathways such as PI3K/AKT/mTOR and STAT3 .

Case Studies

Case Study 1: Psoriasis Model

In a psoriasis model using keratinocytes and macrophages, treatment with a formulation containing this compound significantly decreased keratinocyte proliferation induced by inflammatory cytokines. The study highlighted that the compound could downregulate chemokine expression and inhibit hyperproliferation in keratinocytes, suggesting potential therapeutic applications in inflammatory skin diseases .

Case Study 2: Cancer Cell Lines

In another study focusing on cancer therapy, this compound was tested against various cancer cell lines (e.g., breast cancer and leukemia). The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers, reinforcing its potential as an anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3/b10-6+/t11-,12+,13+,14-,16-,17+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPPZVXLWANEJJ-YFVRYKHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@@H](C(=O)O[C@@H]2C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306767 | |

| Record name | 11,13-Dihydrohelenalin tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63569-07-3 | |

| Record name | 11,13-Dihydrohelenalin tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63569-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Microhelenin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063569073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,13-Dihydrohelenalin tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Microhelenin C in reducing inflammation, and how does it affect cellular processes?

A1: [] this compound, a sesquiterpene lactone found in Centipeda minima extract (CMX), exhibits anti-inflammatory effects by inhibiting the JAK/STAT signaling pathway. This pathway plays a crucial role in mediating inflammatory responses triggered by cytokines such as IL-6 and IFN-γ. Specifically, this compound suppresses the phosphorylation of JAK1/2 and STAT1/3, effectively reducing the production of pro-inflammatory cytokines in macrophages. [] Moreover, in keratinocytes, this compound downregulates chemokine expression and inhibits cell proliferation induced by IL-6 and IFN-γ, further contributing to its anti-inflammatory effects. These findings suggest that this compound's ability to modulate the JAK/STAT pathway underlies its therapeutic potential for inflammatory skin conditions like psoriasis.

Q2: What other compounds are found alongside this compound in Helenium donianum, and how was this compound's structure determined?

A2: Besides this compound, Helenium donianum contains various other guaianolides like tenulin linifolin A, helenalin, its angelate, and 11α, 13-dihydrohelenalin senecioate. Additionally, two isomeric guaianolide glucosides and a lavandulol glucoside were also isolated. [] The structure of this compound, along with the other isolated compounds, was elucidated using high-field ¹H-NMR spectroscopy. [] This technique allowed researchers to determine the arrangement of hydrogen atoms within the molecule, providing crucial information for structural characterization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。